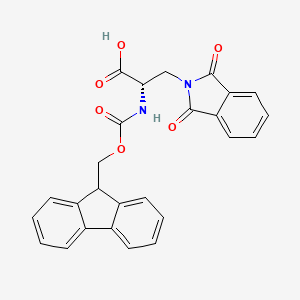![molecular formula C12H12ClF3N4O B1440360 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-79-7](/img/structure/B1440360.png)
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Systems
Research has developed methods for synthesizing new heterocyclic systems starting from related compounds. This includes transforming 8-hydrazinyl-3-benzyl-5-(morpholin-4-yl) tetrahydropyrimido structures into isomeric pentacyclic structures, demonstrating the versatility of morpholine-containing pyrimidines in synthesizing diverse heterocyclic compounds (Sirakanyan et al., 2018).
Application in PI3K-AKT-mTOR Pathway Inhibition
Morpholine derivatives have shown significant relevance in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapeutics. The morpholine oxygen in these compounds plays a key role in forming hydrogen bonding interactions and conveying selectivity over a broader kinome, making them valuable for cancer research (Hobbs et al., 2019).
Synthesis of Pyrrolo[1,2-a]quinoxalines
Morpholine-containing pyrimidines have been used in the synthesis of pyrrolo[1,2-a]quinoxalines, highlighting their utility in the creation of new quinoxaline derivatives. This demonstrates the compound's role in developing novel chemical structures with potential pharmacological applications (Kim et al., 1990).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
Morpholine derivatives of pyrimidines have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their potential therapeutic applications in inflammation and cancer (Lei et al., 2017).
Synthesis of 4-Amino-Substituted Pyrimidines
Morpholine derivatives have been utilized in the synthesis of 4-amino-substituted pyrimidines, which are significant in various chemical and pharmacological applications. This demonstrates the compound's role in the development of new chemical entities with potential medicinal value (Kuznetsov et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, making it a significant target in cancer research .
Mode of Action
This compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, inhibiting its activity. This inhibition results in the prevention of DNA-PK autophosphorylation, a key step in the DNA repair process .
Biochemical Pathways
By inhibiting DNA-PK, this compound disrupts the DNA double-strand break repair pathway . This disruption can lead to an accumulation of DNA damage in cancer cells, potentially leading to cell death and tumor regression .
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DNA damage in cancer cells . This accumulation can trigger cell death mechanisms, leading to the death of cancer cells and potentially resulting in tumor regression .
Biochemische Analyse
Biochemical Properties
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with focal adhesion kinase 1 (FAK1), a protein involved in cellular adhesion and signal transduction . The interaction between this compound and FAK1 can modulate cellular adhesion processes and impact cell signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) activity, leading to reduced DNA-PK autophosphorylation in cancer cell lines . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to DNA-PK, inhibiting its activity and preventing autophosphorylation . This inhibition disrupts DNA repair processes and can lead to changes in gene expression. Additionally, the compound’s interaction with FAK1 can modulate cellular adhesion and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can result in sustained inhibition of DNA-PK activity and altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA-PK activity without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s activity and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
4-[2-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4O/c13-11-17-9(19-3-5-21-6-4-19)8-1-2-20(10(8)18-11)7-12(14,15)16/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXDSPBDQHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



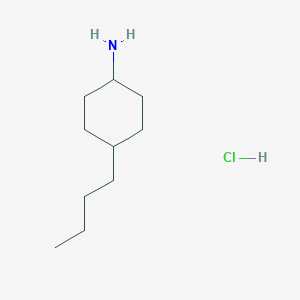
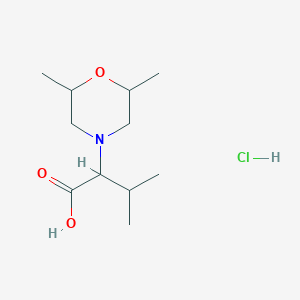
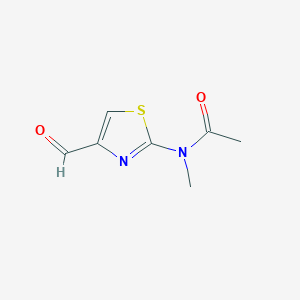




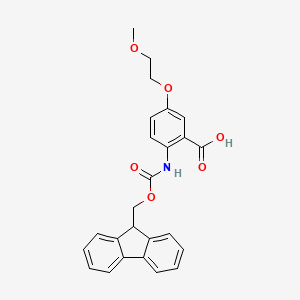
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)


